Chemical properties of 2-Hydroxy-2-(pyridin-4-yl)propanenitrile
Chemical properties of 2-Hydroxy-2-(pyridin-4-yl)propanenitrile
An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-2-(pyridin-4-yl)propanenitrile
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, stability, and synthetic utility of 2-Hydroxy-2-(pyridin-4-yl)propanenitrile. As a member of the pyridyl cyanohydrin class of compounds, it incorporates two highly valuable pharmacophores: the pyridine ring, a privileged scaffold in medicinal chemistry, and the cyanohydrin moiety, a versatile functional group for synthetic transformations.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, characterization, and application of this potent building block. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.
Introduction: The Strategic Value of Pyridyl Cyanohydrins
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount. 2-Hydroxy-2-(pyridin-4-yl)propanenitrile sits at the confluence of two strategically important chemical motifs.
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The Pyridine Scaffold: The pyridine ring is a bioisostere of a phenyl ring but offers unique advantages. Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated, enhancing solubility and allowing for critical interactions with biological targets.[2] This has led to its incorporation into a vast array of FDA-approved drugs, including omeprazole, isoniazid, and nifedipine.[1][4] Pyridine derivatives exhibit a wide spectrum of biological activities, from anticancer to antimicrobial, making them a focal point of medicinal chemistry.[5][6]
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The Cyanohydrin Functional Group: Cyanohydrins are characterized by a hydroxyl and a cyano group attached to the same carbon atom.[7] This arrangement makes them exceptionally versatile synthetic intermediates.[3] The nitrile can be hydrolyzed to carboxylic acids or reduced to primary amines, while the hydroxyl group offers a handle for further derivatization. They are key precursors in the synthesis of α-hydroxy acids, β-amino alcohols, and other structures of significant pharmaceutical interest.[3][8]
The combination of these two groups in 2-Hydroxy-2-(pyridin-4-yl)propanenitrile creates a chiral building block with immense potential for constructing complex molecules and exploring novel chemical space in drug development programs.
Synthesis and Purification
The synthesis of 2-Hydroxy-2-(pyridin-4-yl)propanenitrile is achieved via the nucleophilic addition of a cyanide anion to the carbonyl carbon of 4-acetylpyridine.[7][9] The choice of cyanide source and catalyst is critical to ensure a safe and efficient reaction, minimizing the reversion to starting materials.
Proposed Synthetic Pathway
The core of the synthesis is the cyanohydrin reaction.[9] The primary precursor is 4-acetylpyridine, which is commercially available. The reaction involves the attack of a nucleophilic cyanide source on the electrophilic carbonyl.
Caption: Proposed workflow for the synthesis of 2-Hydroxy-2-(pyridin-4-yl)propanenitrile.
Experimental Protocol: Synthesis
This protocol describes a common method for cyanohydrin formation. Causality: Using trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid or base is often preferred over HCN/NaCN in a research setting. It is generally less hazardous and the resulting silyl-protected cyanohydrin is more stable, allowing for easier workup and purification before a final deprotection step.
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Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-acetylpyridine (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize side products.
-
Reagent Addition: Slowly add trimethylsilyl cyanide (TMSCN, ~1.1 eq) to the stirred solution.
-
Catalysis: Add a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂), or a base.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching and Deprotection: Upon completion, carefully quench the reaction by adding a mild aqueous acid solution (e.g., 1M HCl) at 0 °C. This hydrolyzes the silyl ether to yield the desired hydroxyl group.
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Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The use of a small amount of triethylamine (~0.1%) in the eluent can prevent streaking on the column, but care must be taken as basic conditions can promote decomposition.
Physicochemical Properties and Stability
Understanding the stability profile of 2-Hydroxy-2-(pyridin-4-yl)propanenitrile is critical for its successful use and storage. Like most cyanohydrins, it exists in an equilibrium with its carbonyl precursor, which is sensitive to environmental conditions.[10][11]
Compound Properties
| Property | Value |
| IUPAC Name | 2-Hydroxy-2-(pyridin-4-yl)propanenitrile |
| CAS Number | 89976-64-7[12] |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| Appearance | Expected to be a white to off-white solid |
Stability Profile
The primary pathway for decomposition is the retro-cyanohydrin reaction, which regenerates 4-acetylpyridine and hydrogen cyanide.[11] This equilibrium is highly dependent on pH and temperature.
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pH Stability: The compound is most stable under neutral to slightly acidic conditions (pH 4-7).[13] Under basic conditions, the equilibrium is strongly shifted towards the starting materials due to the deprotonation of the hydroxyl group, which facilitates the elimination of the cyanide anion.[11]
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Thermal Stability: Cyanohydrins can be thermally labile.[10] Heating, particularly during distillation or in the high-temperature inlet of a gas chromatograph, can cause significant decomposition.[14] This is a critical consideration for analytical method development.
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Storage and Stabilization: For long-term storage, the compound should be kept in a cool, dark, and dry place. The addition of a non-volatile acid stabilizer, such as 0.01-1% by weight of citric acid or boric acid, can effectively inhibit decomposition by ensuring the environment remains acidic.[8]
Caption: Equilibrium between the cyanohydrin and its precursors under different conditions.
Spectral and Analytical Characterization
Confirming the structure and purity of 2-Hydroxy-2-(pyridin-4-yl)propanenitrile requires a multi-technique analytical approach.
Expected Spectroscopic Signatures
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¹H NMR (in CDCl₃ or DMSO-d₆):
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Pyridine Protons: Two sets of doublets in the aromatic region (~8.6 ppm and ~7.4 ppm), characteristic of a 4-substituted pyridine ring.
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Methyl Protons: A singlet around ~1.7 ppm.
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Hydroxyl Proton: A broad singlet whose chemical shift is concentration and solvent-dependent.
-
-
¹³C NMR:
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Quaternary Carbon (C-OH, CN): A peak around ~70 ppm.
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Nitrile Carbon (C≡N): A peak around ~120 ppm.
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Pyridine Carbons: Peaks in the aromatic region (~121-150 ppm).
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Methyl Carbon: A peak in the aliphatic region (~25 ppm).
-
-
IR Spectroscopy (ATR):
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O-H Stretch: A broad absorption band around 3400 cm⁻¹.
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C≡N Stretch: A weak but sharp absorption band around 2240 cm⁻¹.
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Aromatic C=C/C=N Stretches: Absorptions in the 1600-1400 cm⁻¹ region.
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-
Mass Spectrometry (ESI+):
-
Molecular Ion: [M+H]⁺ at m/z 149.07.
-
Key Fragments: Loss of HCN (m/z 122.06) and loss of the propanenitrile moiety to give the pyridyl cation.
-
Protocol: Analytical Characterization Workflow
-
Purity Assessment (HPLC): Use a reverse-phase C18 column with a mobile phase gradient of acetonitrile in water (with 0.1% formic or acetic acid to ensure stability). Detection at 254 nm.
-
Identity Confirmation (LC-MS): Couple the HPLC method to an electrospray ionization mass spectrometer (ESI-MS) to confirm the molecular weight of the main peak.
-
Structural Elucidation (NMR): Dissolve a pure sample in a suitable deuterated solvent and acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra to confirm the connectivity and assign all signals.
-
Functional Group Analysis (IR): Obtain an infrared spectrum to confirm the presence of the key hydroxyl and nitrile functional groups.
-
Thermal Stability Check (GC-MS): If GC analysis is required, first test the stability. Inject a derivatized sample (e.g., the TMS-ether) to prevent on-column decomposition. Compare this to the injection of the underivatized material; the appearance of a 4-acetylpyridine peak would confirm thermal lability.[14]
Reactivity and Synthetic Utility
The true value of 2-Hydroxy-2-(pyridin-4-yl)propanenitrile lies in its potential for elaboration into more complex molecules. The nitrile group is a synthetic linchpin for various transformations.
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Hydrolysis to α-Hydroxy Acids: Treatment with strong aqueous acid (e.g., HCl) or base followed by acidic workup will hydrolyze the nitrile to a carboxylic acid, yielding 2-hydroxy-2-(pyridin-4-yl)propanoic acid, a valuable chiral acid.
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Reduction to β-Amino Alcohols: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation (e.g., H₂, Raney Nickel). This yields 1-amino-2-(pyridin-4-yl)propan-2-ol, a critical scaffold in many pharmaceutical agents.
Caption: Major synthetic routes utilizing 2-Hydroxy-2-(pyridin-4-yl)propanenitrile.
Safety and Handling
Due to the presence of the cyanohydrin and pyridine moieties, this compound must be handled with appropriate caution.
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Hazard Identification: Based on related compounds, 2-Hydroxy-2-(pyridin-4-yl)propanenitrile is expected to be harmful if swallowed, inhaled, or in contact with skin, and may cause serious skin and eye irritation.[15][16][17] The most significant acute hazard is the potential release of highly toxic hydrogen cyanide (HCN) gas upon decomposition, especially in basic solutions or upon exposure to strong acids.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid creating dust. Ensure a safety shower and eyewash station are accessible.[15]
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Cyanide-containing waste requires specialized disposal procedures.
Conclusion
2-Hydroxy-2-(pyridin-4-yl)propanenitrile is a high-value synthetic intermediate that marries the desirable electronic and biological properties of the pyridine ring with the versatile reactivity of the cyanohydrin functional group. While its inherent instability requires careful handling and strategic protocol design, its potential as a precursor to valuable chiral α-hydroxy acids and β-amino alcohols makes it a compelling building block for medicinal chemistry and drug development. A thorough understanding of its stability, reactivity, and analytical characteristics, as outlined in this guide, is the key to unlocking its full synthetic potential.
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